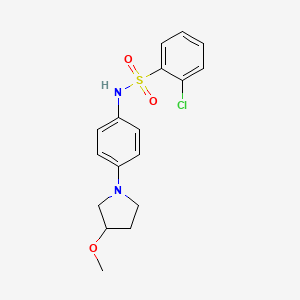

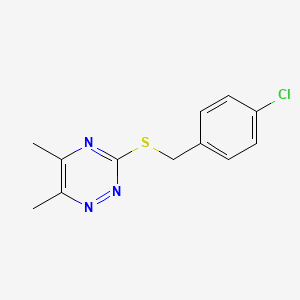

2-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “2-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse, depending on the specific conditions and reactants used . For instance, treating similar compounds with methylhydrazine or phenylhydrazine can yield corresponding benzamides .Aplicaciones Científicas De Investigación

Herbicide Selectivity and Metabolism

Research on chlorsulfuron, a derivative of benzenesulfonamide, has demonstrated its selectivity as a herbicide for cereals, attributed to the ability of tolerant plants like wheat, oats, and barley to metabolize the compound into an inactive product. This metabolism process involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, distinguishing between sensitive and tolerant species (Sweetser, Schow, & Hutchison, 1982).

Cognitive Enhancements

Another study on SB-399885, a potent selective 5-HT6 receptor antagonist with a benzenesulfonamide structure, showed cognitive enhancing properties in aged rat models. The compound demonstrated high affinity for human recombinant and native 5-HT(6) receptors and was effective in reversing scopolamine-induced deficits and age-dependent deficits in spatial learning, suggesting its potential therapeutic utility in cognitive deficits disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy for Cancer

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for photodynamic therapy (PDT) applications. These compounds, characterized by their high singlet oxygen quantum yield, are potential Type II photosensitizers for cancer treatment, indicating the versatility of benzenesulfonamide derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Nonsteroidal Progesterone Receptor Antagonists

N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been identified as a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds play key roles in various physiological systems, including the female reproductive system, and are candidates for treating diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders. This highlights the pharmaceutical importance of benzenesulfonamide derivatives in developing new therapeutic agents (Yamada et al., 2016).

Propiedades

IUPAC Name |

2-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c1-23-15-10-11-20(12-15)14-8-6-13(7-9-14)19-24(21,22)17-5-3-2-4-16(17)18/h2-9,15,19H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAILIVYMNDZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride](/img/no-structure.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2741233.png)

![methyl 2-[(2Z)-4-fluoro-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2741236.png)

![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2741243.png)

![5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2741250.png)

![1-[(2-methylphenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2741252.png)

![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)